![molecular formula C19H16ClN5O2 B10990614 7-chloro-4-hydroxy-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]quinoline-3-carboxamide](/img/structure/B10990614.png)

7-chloro-4-hydroxy-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]quinoline-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

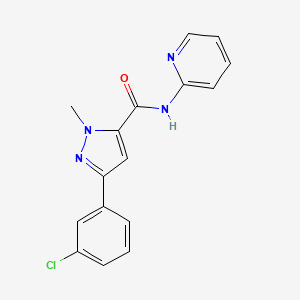

7-chloro-4-hydroxy-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]quinoline-3-carboxamide est un composé organique complexe qui présente un noyau quinoléine substitué par un groupe chloro en position 7, un groupe hydroxy en position 4 et un groupe carboxamide en position 3. Le composé contient également un groupement triazolo[4,3-a]pyridine attaché via un lieur propyl à l'atome d'azote du groupe carboxamide. Ce composé est intéressant en raison de ses activités biologiques potentielles et de ses applications dans divers domaines de la recherche scientifique.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de 7-chloro-4-hydroxy-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]quinoline-3-carboxamide implique généralement plusieurs étapes, à partir de matières premières disponibles dans le commerce. Une voie de synthèse courante implique les étapes suivantes:

Formation du noyau quinoléine: Le noyau quinoléine peut être synthétisé par une réaction de Skraup, où des dérivés d'aniline réagissent avec du glycérol et de l'acide sulfurique en présence d'un agent oxydant.

Introduction des substituants: Les groupes chloro et hydroxy peuvent être introduits par des réactions de substitution aromatique électrophile. Par exemple, la chloration peut être réalisée en utilisant du chlorure de thionyle, tandis que l'hydroxylation peut être effectuée en utilisant de l'hydroxylamine.

Formation du groupe carboxamide: Le groupe carboxamide peut être introduit en faisant réagir le dérivé de quinoléine avec une amine appropriée, telle que la 3-aminopropyl-[1,2,4]triazolo[4,3-a]pyridine, dans des conditions appropriées.

Couplage final: L'étape finale consiste à coupler le groupement triazolo[4,3-a]pyridine au noyau quinoléine via un lieur propyl, généralement en utilisant un agent de couplage tel que l'EDCI (1-éthyl-3-(3-diméthylaminopropyl)carbodiimide) en présence d'une base.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer l'optimisation de la voie de synthèse ci-dessus afin d'améliorer le rendement et l'extensibilité. Cela peut inclure l'utilisation de réacteurs à écoulement continu, des techniques d'intensification des procédés et le développement de catalyseurs et de réactifs plus efficaces.

Analyse Des Réactions Chimiques

Types de réactions

7-chloro-4-hydroxy-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]quinoline-3-carboxamide peut subir diverses réactions chimiques, notamment:

Oxydation: Le groupe hydroxy peut être oxydé en cétone en utilisant des agents oxydants tels que le PCC (chlorochromate de pyridinium).

Réduction: Le groupe carboxamide peut être réduit en amine en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4).

Substitution: Le groupe chloro peut être substitué par d'autres nucléophiles, tels que des amines ou des thiols, dans des conditions appropriées.

Réactifs et conditions courants

Oxydation: PCC, DMSO (diméthylsulfoxyde) et acide acétique.

Réduction: LiAlH4, THF (tétrahydrofurane) et éthanol.

Substitution: Nucléophiles (amines, thiols), solvants (DMF, DMSO) et bases (triéthylamine).

Principaux produits formés

Oxydation: Formation d'un dérivé de quinoléine-4-one.

Réduction: Formation d'un dérivé d'amine.

Substitution: Formation de divers dérivés de quinoléine substitués.

Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique, notamment:

Chimie: Utilisé comme bloc de construction pour la synthèse de molécules plus complexes et comme ligand en chimie de coordination.

Biologie: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Médecine: Explored for its potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities.

Industrie: Utilisé dans le développement de nouveaux matériaux et comme précurseur pour la synthèse de colorants et de pigments.

Mécanisme d'action

Le mécanisme d'action de this compound implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé est connu pour s'intercaler dans l'ADN, perturbant les processus de réplication et de transcription. Il peut également inhiber des enzymes spécifiques, telles que les kinases dépendantes des cyclines (CDK), en se liant à leurs sites actifs et en empêchant l'accès du substrat. Ces interactions entraînent des modifications de la progression du cycle cellulaire et une induction de l'apoptose dans les cellules cancéreuses.

Applications De Recherche Scientifique

7-chloro-4-hydroxy-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]quinoline-3-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mécanisme D'action

The mechanism of action of 7-chloro-4-hydroxy-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]quinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to intercalate with DNA, disrupting the replication and transcription processes. It can also inhibit specific enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites and preventing substrate access. These interactions lead to alterations in cell cycle progression and induction of apoptosis in cancer cells.

Comparaison Avec Des Composés Similaires

Composés similaires

Acide 7-chloro-4-hydroxyquinoléine-3-carboxylique: Un analogue plus simple dépourvu du groupement triazolo[4,3-a]pyridine.

4-hydroxy-7-chloroquinoléine-3-carboxamide: Structure similaire mais sans le lieur propyl et le groupement triazolo[4,3-a]pyridine.

Dérivés de 1,2,4-triazolo[4,3-a]quinoxaline: Composés ayant des structures triazole et quinoléine similaires mais des schémas de substitution différents.

Unicité

7-chloro-4-hydroxy-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]quinoline-3-carboxamide est unique en raison de sa combinaison d'un noyau quinoléine avec un groupement triazolo[4,3-a]pyridine, qui confère des activités biologiques et une réactivité chimique distinctes. La présence de plusieurs groupes fonctionnels permet des modifications chimiques diverses et des interactions avec diverses cibles biologiques, ce qui en fait un composé polyvalent pour la recherche scientifique.

Propriétés

Formule moléculaire |

C19H16ClN5O2 |

|---|---|

Poids moléculaire |

381.8 g/mol |

Nom IUPAC |

7-chloro-4-oxo-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-quinoline-3-carboxamide |

InChI |

InChI=1S/C19H16ClN5O2/c20-12-6-7-13-15(10-12)22-11-14(18(13)26)19(27)21-8-3-5-17-24-23-16-4-1-2-9-25(16)17/h1-2,4,6-7,9-11H,3,5,8H2,(H,21,27)(H,22,26) |

Clé InChI |

YSMVJJARQYMHIF-UHFFFAOYSA-N |

SMILES canonique |

C1=CC2=NN=C(N2C=C1)CCCNC(=O)C3=CNC4=C(C3=O)C=CC(=C4)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methanone](/img/structure/B10990532.png)

![1-(3-Chlorophenyl)-4-{[4-(phenylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B10990536.png)

![2'-(2-fluorophenyl)-N-(3-methylpyridin-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B10990538.png)

![2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B10990541.png)

![4-benzyl-N-(2-oxo-2-{[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}ethyl)piperazine-1-carboxamide](/img/structure/B10990547.png)

![N-benzyl-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide](/img/structure/B10990552.png)

![Ethyl 2-{[(2-phenyl-1,3-thiazol-4-yl)acetyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B10990561.png)

![2-[2,4-Dioxo-1,4-dihydro-3(2H)-quinazolinyl]-N-[2-(4-isopropyl-1,3-thiazol-2-YL)ethyl]acetamide](/img/structure/B10990565.png)

![N-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide](/img/structure/B10990571.png)

![N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carboxamide](/img/structure/B10990579.png)

![N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide](/img/structure/B10990581.png)

![N-(pyridin-3-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B10990591.png)

![5,7-dimethoxy-4-methyl-6-[(2E)-3-methyl-6-oxo-6-(thiomorpholin-4-yl)hex-2-en-1-yl]-2-benzofuran-1(3H)-one](/img/structure/B10990607.png)